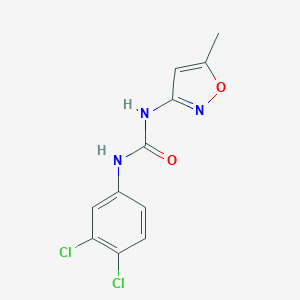
1-(3,4-Dichlorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorophenyl)-N’-(5-methyl-3-isoxazolyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of dichlorophenyl and isoxazolyl groups in its structure suggests potential biological activity and chemical reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-N’-(5-methyl-3-isoxazolyl)urea typically involves the reaction of 3,4-dichloroaniline with 5-methylisoxazole-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of industrial production to minimize environmental impact.
化学反应分析
Types of Reactions
N-(3,4-dichlorophenyl)-N’-(5-methyl-3-isoxazolyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of agrochemicals or materials with specific properties.
作用机制
The mechanism of action of N-(3,4-dichlorophenyl)-N’-(5-methyl-3-isoxazolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group may enhance binding affinity, while the isoxazolyl group can modulate the compound’s reactivity. These interactions can lead to the inhibition or activation of biological pathways, resulting in the compound’s observed effects.
相似化合物的比较
Similar Compounds
N-(3,4-dichlorophenyl)-N’-(5-methyl-3-isoxazolyl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea group.
N-(3,4-dichlorophenyl)-N’-(5-methyl-3-isoxazolyl)carbamate: Similar structure but with a carbamate group instead of the urea group.
Uniqueness
N-(3,4-dichlorophenyl)-N’-(5-methyl-3-isoxazolyl)urea is unique due to its specific combination of dichlorophenyl and isoxazolyl groups, which confer distinct chemical and biological properties. This uniqueness can be leveraged in designing compounds with targeted activities.
属性
CAS 编号 |
55808-50-9 |
|---|---|
分子式 |
C11H9Cl2N3O2 |
分子量 |
286.11g/mol |
IUPAC 名称 |
1-(3,4-dichlorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea |
InChI |
InChI=1S/C11H9Cl2N3O2/c1-6-4-10(16-18-6)15-11(17)14-7-2-3-8(12)9(13)5-7/h2-5H,1H3,(H2,14,15,16,17) |
InChI 键 |
JZYMICAMXHNNBK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
规范 SMILES |
CC1=CC(=NO1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
溶解度 |
0.2 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















